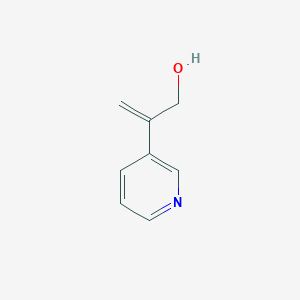![molecular formula C10H20F2N2O2 B13452224 tert-butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate](/img/structure/B13452224.png)
tert-butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, an amino group, and two fluorine atoms on a pentane backbone.
Métodos De Preparación
The synthesis of tert-butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, which include tert-butyl carbamate and a suitable precursor for the difluoropentan-2-yl group.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, making it more nucleophilic.
Coupling Reaction: The deprotonated carbamate is then reacted with the difluoropentan-2-yl precursor in the presence of a coupling agent such as di-tert-butyl dicarbonate (Boc2O) to form the desired product
Análisis De Reacciones Químicas
tert-Butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbamate group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions
Aplicaciones Científicas De Investigación
tert-Butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions on other functional groups without affecting the amine.
Biology: The compound is used in the synthesis of peptides and other biologically active molecules, where it helps in protecting the amino group during the synthesis process.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protection of the amino group during various stages of synthesis.
Industry: The compound finds applications in the production of fine chemicals and intermediates for various industrial processes
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate involves the following steps:
Protection of Amino Group: The compound acts as a protecting group for the amino group, preventing it from participating in unwanted side reactions.
Cleavage: The tert-butyl group can be cleaved under acidic conditions, such as treatment with trifluoroacetic acid (TFA), leading to the formation of the free amine.
Stabilization: The resulting carbocation is stabilized by resonance, facilitating the cleavage of the tert-butyl group and the release of the protected amine
Comparación Con Compuestos Similares
tert-Butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate can be compared with other similar compounds:
tert-Butyl carbamate: This compound is similar in structure but lacks the difluoropentan-2-yl group. It is commonly used as a protecting group for amines.
N-Boc-ethylenediamine: This compound contains a Boc-protected amino group and is used in peptide synthesis.
tert-Butyl N-(benzyloxy)carbamate: This compound has a benzyloxy group instead of the difluoropentan-2-yl group and is used in various organic synthesis applications
Propiedades
Fórmula molecular |
C10H20F2N2O2 |
|---|---|
Peso molecular |
238.27 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate |
InChI |
InChI=1S/C10H20F2N2O2/c1-10(2,3)16-9(15)14-7(6-13)4-5-8(11)12/h7-8H,4-6,13H2,1-3H3,(H,14,15)/t7-/m1/s1 |
Clave InChI |
OAQPLTFQPYNSRA-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CCC(F)F)CN |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCC(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Dimethylamino)methyl]butanoic acid hydrochloride](/img/structure/B13452158.png)
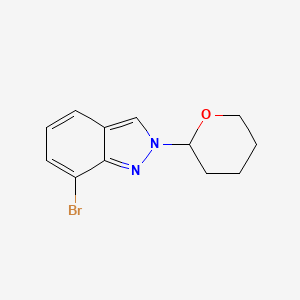
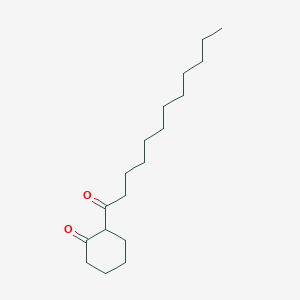
![2-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid](/img/structure/B13452170.png)
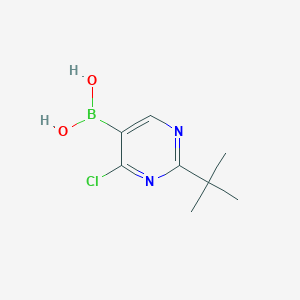
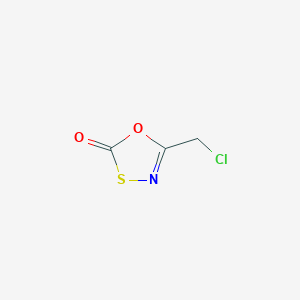
![Methyl[(2,3,5,6-tetrafluorophenyl)methyl]amine hydrochloride](/img/structure/B13452187.png)
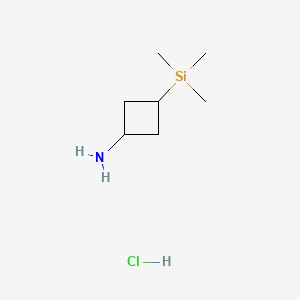
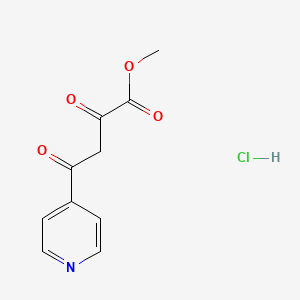

![(2R)-2-bromo-N-[5-(2,4-difluorophenoxy)pyrazin-2-yl]propanamide](/img/structure/B13452212.png)
